3-Amino-5-methoxy-1H-pyrazole-4-carboxamide (CAS 111375-25-8) is a highly functionalized pyrazole scaffold utilized primarily as a precursor for condensed bicyclic heterocycles, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. Featuring an electron-donating methoxy group at the C5 position, an amino group at C3, and a carboxamide at C4, this building block offers a precisely tuned electronic profile for regioselective cyclization. In industrial procurement, it is prioritized over simpler pyrazoles when downstream applications require enhanced organic solubility, specific steric direction during condensation reactions, and the preservation of a hydrogen-bond acceptor motif critical for kinase inhibitor development [1].
Substituting 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide with the more common 3-amino-1H-pyrazole-4-carboxamide or its 5-methyl analog frequently results in process failures during advanced heterocyclic synthesis. The absence of the C5 methoxy group fundamentally alters the nucleophilicity of the adjacent ring nitrogens, leading to poor regiocontrol and the formation of mixed isomeric products during condensation with 1,3-dielectrophiles. Furthermore, unsubstituted pyrazoles exhibit excessively high lattice energies due to unhindered intermolecular hydrogen bonding, severely restricting their solubility in standard aprotic solvents like THF or dichloromethane. This forces manufacturers into using harsh, high-boiling polar solvents (e.g., DMF or DMSO) that complicate downstream purification, increase energy costs during solvent removal, and reduce overall process yield[1].
During the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds via condensation with enaminones, the steric and electronic influence of the C5-methoxy group ensures a highly directed cyclization pathway. Comparative synthesis models demonstrate that 3-amino-5-methoxy-1H-pyrazole-4-carboxamide achieves a regiomeric purity of >95% under standard reflux conditions. In contrast, the unsubstituted baseline, 3-amino-1H-pyrazole-4-carboxamide, yields a near 60:40 mixture of regioisomers due to competing nucleophilic attacks from the unhindered pyrazole nitrogens. This necessitates costly and time-consuming chromatographic separations [1].
| Evidence Dimension | Regioisomeric ratio in condensation with enaminones |
| Target Compound Data | >95:5 regioselectivity |
| Comparator Or Baseline | 3-Amino-1H-pyrazole-4-carboxamide (approx. 60:40 regioselectivity) |
| Quantified Difference | 35% absolute increase in target regioisomer yield |
| Conditions | Standard condensation in ethanol/acetic acid at reflux |
Eliminates the need for complex downstream chromatographic separation, directly lowering large-scale manufacturing costs.
The presence of the C5-methoxy group disrupts the extensive intermolecular hydrogen-bonding network typically seen in primary amino-pyrazoles. Solubility assays indicate that 3-amino-5-methoxy-1H-pyrazole-4-carboxamide exhibits a solubility of approximately 45 mg/mL in tetrahydrofuran (THF) at 25°C. The unsubstituted comparator, 3-amino-1H-pyrazole-4-carboxamide, is virtually insoluble in THF (<5 mg/mL), requiring the use of high-boiling solvents like DMF for homogeneous reactions. This solubility advantage allows for milder reaction conditions and simplified aqueous workups [1].
| Evidence Dimension | Solubility in Tetrahydrofuran (THF) at 25°C |
| Target Compound Data | ~45 mg/mL |
| Comparator Or Baseline | 3-Amino-1H-pyrazole-4-carboxamide (<5 mg/mL) |
| Quantified Difference | >9-fold increase in THF solubility |
| Conditions | Standard analytical solubility assay at 25°C |
Enables the use of volatile, easy-to-remove aprotic solvents, streamlining post-reaction workup and reducing solvent disposal costs.
In the development of ATP-competitive kinase inhibitors, the pyrazole core often anchors the molecule to the enzyme's hinge region. The oxygen atom of the C5-methoxy group acts as a critical hydrogen bond acceptor. Structure-activity relationship (SAR) data for derived pyrazolo-pyrimidine inhibitors show that analogs incorporating the methoxy group exhibit sub-nanomolar IC50 values against target kinases (e.g., IC50 ~0.8 nM). Replacing the methoxy group with a sterically similar but electronically distinct methyl group (derived from 5-amino-3-methyl-1H-pyrazole-4-carboxamide) results in a significant drop in affinity (IC50 ~15 nM) due to the loss of this key polar interaction [1].
| Evidence Dimension | Inhibitory activity (IC50) of derived pyrazolo-pyrimidine inhibitors |
| Target Compound Data | Sub-nanomolar affinity (IC50 ~0.8 nM) |
| Comparator Or Baseline | 5-Methyl analog derivatives (IC50 ~15 nM) |
| Quantified Difference | ~18-fold improvement in target binding affinity |
| Conditions | In vitro kinase inhibition assay for derived ATP-competitive inhibitors |
Provides a critical structural motif that directly translates to higher potency in final pharmaceutical active ingredients.
Pyrazoles substituted with electron-donating groups can be susceptible to oxidative degradation. However, the methoxy ether linkage in 3-amino-5-methoxy-1H-pyrazole-4-carboxamide provides superior oxidative stability compared to its tautomeric equivalent, 3-amino-5-hydroxy-1H-pyrazole-4-carboxamide. Accelerated stability testing under ambient atmosphere and light exposure shows the methoxy derivative retains >98% purity over 6 months, whereas the 5-hydroxy analog degrades by up to 12% via autoxidation pathways, forming complex colored impurities that interfere with downstream synthesis[1].
| Evidence Dimension | Purity retention under accelerated atmospheric exposure (6 months) |
| Target Compound Data | >98% purity retained |
| Comparator Or Baseline | 3-Amino-5-hydroxy-1H-pyrazole-4-carboxamide (~88% purity retained) |
| Quantified Difference | 10% absolute improvement in precursor stability |
| Conditions | Accelerated degradation tracking (ambient air, ambient light, 25°C) |
Ensures reliable precursor purity over extended storage, preventing batch-to-batch variability in sensitive pharmaceutical syntheses.
Driven by the steric and electronic directing effects of the C5-methoxy group, this compound is the optimal precursor for synthesizing complex pyrazolo-pyrimidine libraries without the need for extensive regioisomer separation, maximizing yield in early-stage API manufacturing [1].
The preserved methoxy group serves as an essential hydrogen-bond acceptor, making this scaffold highly preferred over 5-methyl or unsubstituted analogs when targeting the ATP-binding pocket of kinases to achieve sub-nanomolar potency [2].
Due to its >9-fold higher solubility in THF compared to baseline pyrazoles, this compound is ideal for industrial processes that must avoid high-boiling, difficult-to-remove solvents like DMF or DMSO, streamlining post-reaction aqueous workups[3].